molecular formula C23H24N4O3S B2907317 ethyl (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 494219-37-3

ethyl (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2907317
CAS No.: 494219-37-3
M. Wt: 436.53
InChI Key: YBPIBMYVAOGIRZ-LDADJPATSA-N
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Description

Ethyl (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a pyrazole substituent. The molecule is characterized by:

  • A conjugated (2E)-methylidene bridge linking the pyrazole and thiazolopyrimidine moieties.
  • Substituents including an ethyl ester group at position 6, a phenyl group at position 5, and a 1-ethyl-5-methyl-pyrazolyl group at the methylidene position.
  • Potential pharmacological relevance due to the bioactivity of pyrimidine derivatives, such as antimicrobial or antitumor properties .

Synthesis of such compounds typically involves multi-component reactions in acetic acid/acetic anhydride with sodium acetate, as seen in structurally analogous thiazolopyrimidine derivatives .

Properties

IUPAC Name

ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-5-26-15(4)17(13-24-26)12-18-21(28)27-20(16-10-8-7-9-11-16)19(22(29)30-6-2)14(3)25-23(27)31-18/h7-13,20H,5-6H2,1-4H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPIBMYVAOGIRZ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, thiazole derivatives, and various reagents to facilitate the formation of the thiazolopyrimidine core.

  • Step 1: Formation of Pyrazole Intermediate

    • React 1-ethyl-5-methylpyrazole with an appropriate aldehyde under acidic conditions to form the pyrazole intermediate.
    • Reaction conditions: Reflux in ethanol with a catalytic amount of hydrochloric acid.
  • Step 2: Formation of Thiazolopyrimidine Core

    • Condense the pyrazole intermediate with a thiazole derivative in the presence of a base such as sodium ethoxide.
    • Reaction conditions: Reflux in ethanol.
  • Step 3: Esterification

    • The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
    • Reaction conditions: Reflux in ethanol with sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. The presence of the pyrazole moiety is particularly significant as pyrazoles are known for their anti-inflammatory and analgesic effects. Research indicates that derivatives of pyrazole exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds containing pyrazole can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.
  • Anticancer Properties : The thiazolo[3,2-a]pyrimidine framework has been associated with anticancer activity. Research suggests that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.

Synthesis and Structural Studies

The synthesis of ethyl (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. Techniques such as refluxing in organic solvents and purification methods like recrystallization are employed to obtain high-purity products. Crystallographic studies provide insights into the compound's three-dimensional conformation, revealing important bond angles and dihedral angles that influence its biological activity.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of the thiazolo[3,2-a]pyrimidine structure exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as lead structures for developing new antibiotics .

Case Study 2: Anticancer Potential

In another research project, compounds similar to ethyl (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl were tested for their ability to inhibit cancer cell proliferation. The study revealed that these compounds could effectively induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl (2E)-2-(pyrazol)Contains pyrazole moietyAntimicrobial, Anti-inflammatory
Thiazolo[3,2-a]pyrimidine DerivativesFused heterocyclic structureAnticancer
Ethyl (2E)-2-(substituted phenyl)Substituted aromatic ringsAntioxidant

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Observations:

Aromatic Diversity: The thienyl group in introduces a smaller π-system compared to phenyl in the target compound, which may alter binding affinity in biological systems. Halogenation: Dichlorophenyl in enhances hydrophobicity and steric bulk, likely affecting membrane permeability .

Synthesis :

  • All analogs employ one-pot, multi-component reactions under acidic conditions (acetic acid/anhydride) with sodium acetate as a catalyst .
  • The configuration (E/Z) at the methylidene bridge is often undetermined, as seen in , which could impact bioactivity .

Crystallography: The monoclinic P21/n space group is common in these derivatives, as demonstrated in . Hydrogen-bonding patterns (e.g., C–H···O in ) stabilize crystal packing, with substituents like trimethoxybenzylidene fostering stronger intermolecular interactions .

Research Findings and Implications

Bioactivity Potential: Pyrimidine derivatives are associated with antimicrobial, anti-inflammatory, and anticancer activities . However, specific bioactivity data for the target compound remains unstudied. The pyrazole moiety in the target compound may enhance binding to enzymatic targets (e.g., kinases) due to its nitrogen-rich structure .

Computational and Experimental Tools :

  • Crystal structures of analogs were resolved using SHELX and visualized via ORTEP .
  • Hydrogen-bonding graph-set analysis, as described in , could further elucidate supramolecular architectures.

Knowledge Gaps: Biological screening data for the target compound is absent in available literature. The impact of the 1-ethyl-5-methyl-pyrazolyl group on pharmacokinetics (e.g., metabolic stability) requires investigation.

Biological Activity

Ethyl (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activities associated with this compound, including its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a thiazolo-pyrimidine core fused with a pyrazole moiety. The presence of various functional groups contributes to its biological properties. The InChI key for this compound is RBTULOCKNZTODC-GZTJUZNOSA-N, and its molecular formula is C22H22N4O3S.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it has been evaluated against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it may inhibit the proliferation of various cancer cell lines. For example, it has shown effectiveness against breast cancer and lung cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its potential use in treating inflammatory conditions .

Case Study 1: Antibacterial Activity

In a comparative study, ethyl (2E)-2-(pyrazole derivative) was tested alongside standard antibiotics. The results indicated that at a concentration of 50 μg/mL, the compound exhibited comparable antibacterial activity to ciprofloxacin against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of some conventional antibiotics, suggesting a robust antimicrobial profile .

Case Study 2: Anticancer Screening

A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Notably, it demonstrated IC50 values in the micromolar range against MCF7 (breast cancer) and A549 (lung cancer) cells. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways and inhibited key survival signals in these cells .

Research Findings Summary

Activity Tested Against Outcome
AntibacterialStaphylococcus aureusSignificant growth inhibition
Escherichia coliComparable to standard antibiotics
AnticancerMCF7 (breast cancer)Induced apoptosis; IC50 in micromolar range
A549 (lung cancer)Inhibited cell proliferation
Anti-inflammatoryVarious inflammatory modelsReduced cytokine levels

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